2-甲基-1,3-苯并噁唑-4-醇

描述

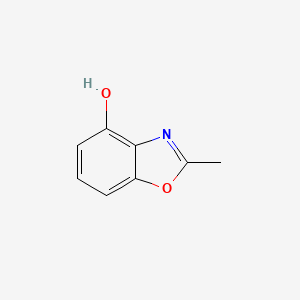

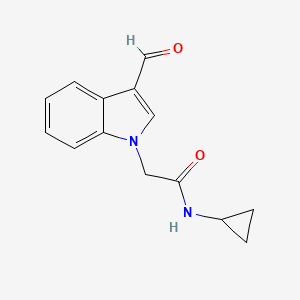

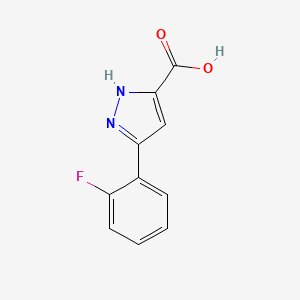

2-Methyl-1,3-benzoxazol-4-ol is a chemical compound belonging to the class of organic chemicals known as benzoxazoles . It contains a benzene fused to an oxazole ring . Its molecular formula is C8H7NO2 .

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .Molecular Structure Analysis

In the molecule, the almost planar (r.m.s. deviation = 0.010 Å) benzoxazole moiety is attached to the slightly distorted tetrahedral P atom . The crystal structure does not exhibit any significant intermolecular interactions .Chemical Reactions Analysis

The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole . The reaction between 2-aminophenol and aldehyde in methyl cyanide or DMSO solvent using K2CO3 as a base and TBHP (tert-butyl-hydroperoxide) oxidant was exposed to radiation under argon with a blue LED (3 W) for 24 h .Physical And Chemical Properties Analysis

2-Methyl-1,3-benzoxazol-4-ol appears as a powder . It has a boiling point of 278.7 °C at 760 mmHg . The theoretical density is 1.305 g/cm3 . The storage temperature is 4 °C . The flash point is 122.3 °C . The refractive index is 1.64 .科学研究应用

Drug Development

This compound plays a significant role in drug development. For instance, it is a component of Suvorexant, an orexin receptor antagonist approved by the U.S. FDA in 2014 to treat insomnia .

Treatment of Sleep Disorders in Alzheimer’s Disease

In February 2020, Suvorexant became the first medication to be approved for treating sleep disorders in Alzheimer’s disease . It was reported to have a lower potential for abuse and be generally safer than other sleep medications frequently used in aging populations .

Improvement of Circadian Rhythms and Cognitive Function

In the APP/PS1 mouse model of AD, Suvorexant, which contains 2-Methyl-1,3-benzoxazol-4-ol, was shown to improve circadian rhythms and cognitive function .

Restoration of Hippocampal Synaptic Plasticity

Suvorexant was also shown to restore hippocampal synaptic plasticity in the APP/PS1 mouse model of AD .

Reduction of Aβ Plaque Deposition

Suvorexant was found to reduce Aβ plaque deposition in the hippocampus and cortex of the APP/PS1 mouse model of AD .

作用机制

Target of Action

2-Methyl-1,3-benzoxazol-4-ol, also known as 2-METHYLBENZO[D]OXAZOL-4-OL, is a benzoxazole derivative . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer activities . They interact with various targets, including Gram-positive and Gram-negative bacteria, as well as fungal strains .

Mode of Action

For instance, they have been found to exhibit antiradical activity in reactions with stable diphenylpicrylhydrazyl radicals .

Biochemical Pathways

Benzoxazole derivatives, including 2-Methyl-1,3-benzoxazol-4-ol, can affect various biochemical pathways. They have been found to inhibit the growth of bacteria and fungi, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of these organisms . Additionally, they have shown anticancer activity, indicating that they may also affect pathways involved in cell proliferation and survival .

Pharmacokinetics

The optimization of orexin receptor antagonists, which include benzoxazole derivatives, has focused on improving their potency, physicochemical properties, pharmacokinetics, brain penetration, and in vivo activity .

Result of Action

The result of the action of 2-Methyl-1,3-benzoxazol-4-ol can vary depending on the target. For instance, it has been found to exhibit antimicrobial activity against various bacterial and fungal strains, suggesting that it can inhibit their growth . Additionally, some benzoxazole derivatives have shown anticancer activity, suggesting that they may induce cell death in cancer cells .

Action Environment

The action of 2-Methyl-1,3-benzoxazol-4-ol can be influenced by various environmental factors. For instance, its antioxidant activity has been found to depend on the nature of the peroxy radicals involved in the reaction . Furthermore, the reaction center in the 2-methyl-1,3-benzoxazol-6-ol molecule is the hydroxy group, which determines its reactivity toward radicals and its antioxidant properties in the radical-initiated oxidation of organic compounds .

安全和危害

未来方向

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

属性

IUPAC Name |

2-methyl-1,3-benzoxazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYDNMUWIWSMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323295 | |

| Record name | 2-Methyl-1,3-benzoxazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51110-60-2 | |

| Record name | 51110-60-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,3-benzoxazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of the reaction product described in the research?

A1: The research focuses on the synthesis and structural characterization of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. This compound is formed by reacting 2-Methyl-1,3-benzoxazol-4-ol with diphenylphosphine chloride. The resulting molecule features a nearly planar benzoxazole ring system linked to a slightly distorted tetrahedral phosphorus atom. This structural information is confirmed by the reported C-P-C-C torsion angle of 132.20° [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)

![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)

![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)

![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)